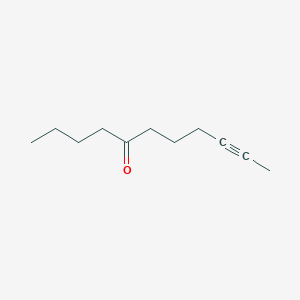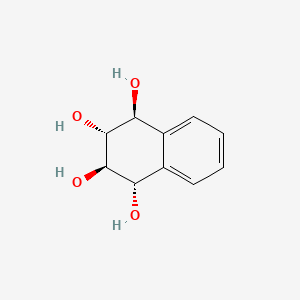
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydronaphthalene structure. This compound is characterized by four hydroxyl groups attached to a naphthalene ring system, making it a polyol derivative. Its stereochemistry is defined by the specific spatial arrangement of its atoms, denoted by the (1S,2R,3R,4S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, such as halogenated naphthalenes, alkylated naphthalenes, and quinones.
Scientific Research Applications
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s polyol structure makes it a useful model for studying carbohydrate interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing pathways related to oxidative stress and enzyme regulation. Its polyol nature allows it to interact with multiple sites within a biological system, potentially modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.
Naphthalene: The parent compound without hydrogenation or hydroxylation, exhibiting different reactivity and applications.
Uniqueness
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This combination provides distinct reactivity and interaction capabilities, making it valuable in various research and industrial applications.
Properties
CAS No. |
76561-86-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1S,2R,3R,4S)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8-,9+,10+/m0/s1 |
InChI Key |
YRSSFXIBVODPKR-AXTSPUMRSA-N |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H]([C@@H]([C@H](C2=C1)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)
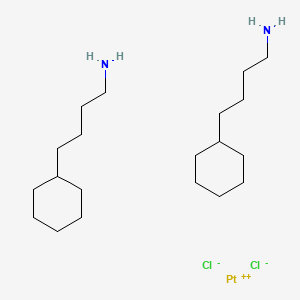
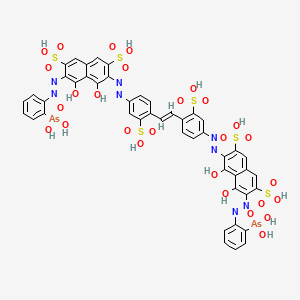

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
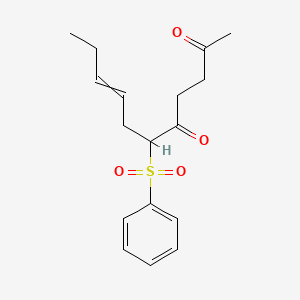


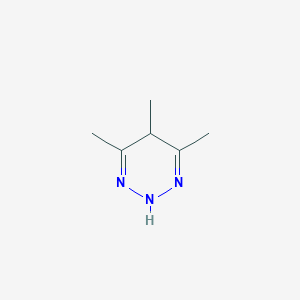

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)

